molecular formula C10H11IO4 B8157454 4-Iodo-3-(2-methoxyethoxy)benzoic acid

4-Iodo-3-(2-methoxyethoxy)benzoic acid

Cat. No.: B8157454
M. Wt: 322.10 g/mol
InChI Key: ZEWRRQCAEPMQPI-UHFFFAOYSA-N
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Description

4-Iodo-3-(2-methoxyethoxy)benzoic acid is a substituted benzoic acid derivative featuring an iodine atom at the para position and a 2-methoxyethoxy group at the meta position. This compound is structurally distinct due to its electron-withdrawing iodine substituent and the polar, ether-containing 2-methoxyethoxy group. Benzoic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and material science due to their tunable reactivity and bioavailability .

Properties

IUPAC Name

4-iodo-3-(2-methoxyethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO4/c1-14-4-5-15-9-6-7(10(12)13)2-3-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWRRQCAEPMQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-(2-methoxyethoxy)benzoic acid typically involves the iodination of a suitable benzoic acid derivative followed by the introduction of the 2-methoxyethoxy group. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as potassium iodate (KIO3) and a catalyst like sulfuric acid (H2SO4). The 2-methoxyethoxy group can be introduced via a nucleophilic substitution reaction using 2-methoxyethanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-(2-methoxyethoxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The iodine atom can be reduced to form deiodinated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar solvents and mild heating.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation with potassium permanganate can produce a carboxylic acid.

Scientific Research Applications

4-Iodo-3-(2-methoxyethoxy)benzoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Iodo-3-(2-methoxyethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its iodine and methoxyethoxy substituents. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical properties of 4-Iodo-3-(2-methoxyethoxy)benzoic acid and related benzoic acid derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
This compound C₁₀H₁₁IO₄ 322.10 g/mol -I (C4), -OCH₂CH₂OCH₃ (C3) High polarity due to ether group; iodine enhances electrophilicity
3-Iodo-4-methoxybenzoic acid C₈H₇IO₃ 278.05 g/mol -I (C3), -OCH₃ (C4) Lower molecular weight; methoxy group may reduce solubility in polar solvents
4-Iodo-3-methylbenzoic acid C₈H₇IO₂ 262.05 g/mol -I (C4), -CH₃ (C3) Hydrophobic methyl group reduces polarity; higher volatility
3,5-Diiodo-4-hydroxybenzoic acid C₇H₄I₂O₃ 389.92 g/mol -I (C3, C5), -OH (C4) Increased acidity due to hydroxyl group; dual iodine enhances steric bulk

Key Observations :

  • The 2-methoxyethoxy group in this compound confers higher solubility in organic membranes compared to methyl or methoxy substituents, as seen in studies on benzoic acid extraction kinetics .
  • Iodine substituents generally increase molecular weight and steric hindrance, influencing reactivity in coupling reactions (e.g., Suzuki-Miyaura) .
Toxicity and Bioactivity

Quantitative structure-toxicity relationship (QSTR) models indicate that substituent connectivity indices (0JA, 1JA) significantly influence the acute toxicity (LD₅₀) of benzoic acid derivatives . For example:

  • 3-Iodo-4-methoxybenzoic acid : Higher 0JA (zero-order connectivity index) due to iodine’s electronegativity, correlating with moderate toxicity.
Extraction and Solubility Behavior

Studies on emulsion liquid membrane extraction reveal that benzoic acid derivatives with polar substituents (e.g., -OCH₃, -OCH₂CH₂OCH₃) exhibit higher distribution coefficients (m) in organic phases compared to non-polar analogs. For instance:

  • Benzoic acid : m = 12.5 (rapid extraction)
  • This compound : Estimated m > 10 (similar to benzoic acid due to ether group) .
  • 4-Iodo-3-methylbenzoic acid : m ≈ 5–7 (slower extraction due to hydrophobicity) .

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